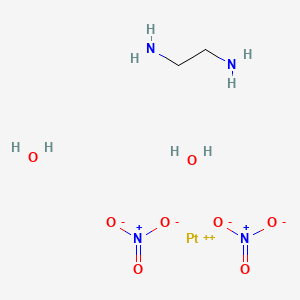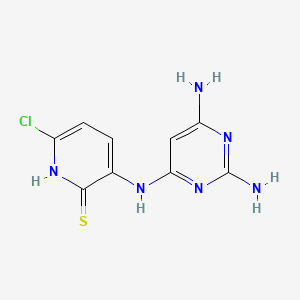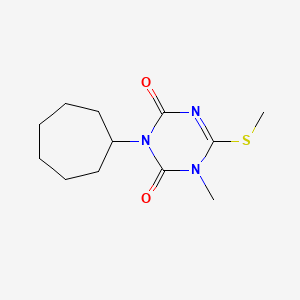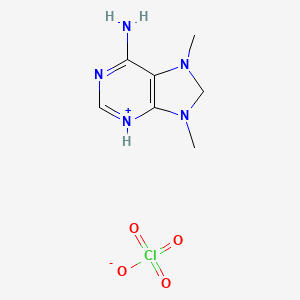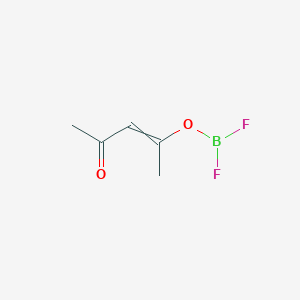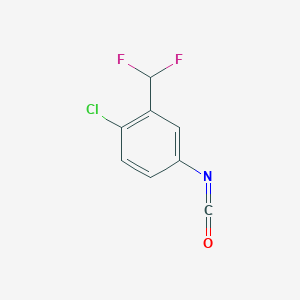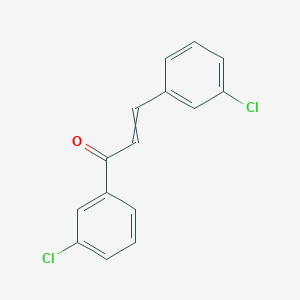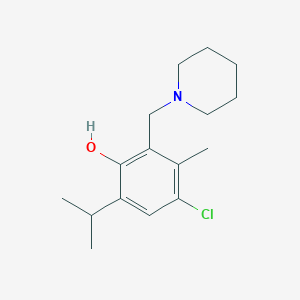
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene is a fluorinated organic compound characterized by the presence of eight fluorine atoms attached to a cycloheptadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene typically involves the fluorination of cycloheptadiene derivatives. One common method is the direct fluorination of cycloheptadiene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted fluorinated cycloheptadiene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Fluorinated ketones, carboxylic acids
Reduction: Hydrogenated cycloheptadiene derivatives
Substitution: Substituted fluorinated cycloheptadiene derivatives
Aplicaciones Científicas De Investigación
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s electronic distribution, making it a strong electron-withdrawing group. This property can enhance the compound’s reactivity in various chemical reactions and its ability to interact with biological targets, potentially affecting enzyme activity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluorocyclopentene
- 2,2,3,3,4,4,5,5-Octafluorocyclohexene
- 2,2,3,3,4,4,5,5-Octafluorocycloheptene
Uniqueness
2,3,5,5,6,6,7,7-Octafluorocyclohepta-1,3-diene is unique due to its specific fluorination pattern and the presence of a cycloheptadiene ring. This structure imparts distinct electronic and steric properties, making it different from other fluorinated cycloalkenes. Its unique reactivity and stability make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52137-76-5 |
|---|---|
Fórmula molecular |
C7H2F8 |
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2,3,5,5,6,6,7,7-octafluorocyclohepta-1,3-diene |
InChI |
InChI=1S/C7H2F8/c8-3-1-5(10,11)7(14,15)6(12,13)2-4(3)9/h1-2H |
Clave InChI |
FLJPZYAHCFBDSF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(C(C1(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
